

DPM-1001 Trihydrochloride: A Technical Guide

for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DPM-1001 trihydrochloride

Cat. No.: B11934143 Get Quote

An In-depth Technical Guide on the Core Properties and Methodologies Associated with **DPM-1001 Trihydrochloride** for Researchers, Scientists, and Drug Development Professionals.

**DPM-1001** trihydrochloride is a potent, orally active, and non-competitive allosteric inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B).[1][2][3] As an analog of the natural compound trodusquemine (MSI-1436), DPM-1001 has garnered significant interest for its therapeutic potential in metabolic diseases such as diabetes and obesity, as well as in conditions associated with copper dysregulation, like Wilson's disease.[1][4][5] This technical guide provides a comprehensive overview of DPM-1001, including its mechanism of action, key experimental data, and detailed protocols for its study.

## **Core Properties and Mechanism of Action**

DPM-1001 exerts its primary pharmacological effect through the specific inhibition of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[1][4] By binding to an allosteric site on the enzyme, DPM-1001 prevents the dephosphorylation of the insulin receptor (IR) and Janus kinase 2 (JAK2), a critical component of the leptin receptor signaling cascade.[5][6] This inhibition leads to enhanced downstream signaling, thereby improving glucose homeostasis and promoting satiety.[1][4]

Notably, DPM-1001 also possesses potent copper-chelating properties, which contributes to its therapeutic potential in Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[7][8]



# **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **DPM-1001 trihydrochloride**.

Table 1: In Vitro Efficacy

| Parameter    | Value  | Conditions                                         | Reference |
|--------------|--------|----------------------------------------------------|-----------|
| IC50 (PTP1B) | 100 nM | 30-minute pre-<br>incubation with<br>PTP1B (1-405) | [1][2]    |
| IC50 (PTP1B) | 600 nM | No pre-incubation with PTP1B (1-405)               | [1][2]    |

Table 2: In Vivo Efficacy (Diet-Induced Obese Mice)

| Parameter                              | Value       | Dosage and<br>Duration                                             | Animal Model              | Reference |
|----------------------------------------|-------------|--------------------------------------------------------------------|---------------------------|-----------|
| Body Weight<br>Reduction               | ~5%         | 5 mg/kg, once<br>daily (oral or<br>intraperitoneal)<br>for 50 days | High-fat diet-fed<br>mice | [1][2]    |
| Improvement in<br>Glucose<br>Tolerance | Significant | 5 mg/kg, once<br>daily for 50 days                                 | High-fat diet-fed<br>mice | [2]       |
| Improvement in Insulin Sensitivity     | Significant | 5 mg/kg, once<br>daily for 50 days                                 | High-fat diet-fed<br>mice | [2]       |

Table 3: In Vivo Efficacy (Wilson's Disease Mouse Model)



| Parameter                 | Effect    | Dosage and<br>Duration                                     | Animal Model                   | Reference |
|---------------------------|-----------|------------------------------------------------------------|--------------------------------|-----------|
| Liver Copper<br>Levels    | Lowered   | 5 mg/kg, once<br>daily<br>(intraperitoneal)<br>for 2 weeks | Toxic milk mice<br>(Atp7btx-j) |           |
| Brain Copper<br>Levels    | Lowered   | 5 mg/kg, once<br>daily<br>(intraperitoneal)<br>for 2 weeks | Toxic milk mice<br>(Atp7btx-j) | _         |
| Fecal Copper<br>Excretion | Increased | 5 mg/kg, once<br>daily<br>(intraperitoneal)<br>for 2 weeks | Toxic milk mice<br>(Atp7btx-j) |           |

# Signaling Pathways and Experimental Workflows DPM-1001 Mechanism of Action in Insulin and Leptin Signaling









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sensing the Insulin Signaling Pathway with an Antibody Array PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Detection of the JAK2 V617F Mutation by LightCycler PCR and Probe Dissociation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DPM-1001 Trihydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934143#what-is-dpm-1001-trihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com